molecular formula C25H26F2N2O5 B13627998 2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid

Cat. No.: B13627998
M. Wt: 472.5 g/mol
InChI Key: QDORRSUPRUDNAT-UHFFFAOYSA-N
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Description

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid is a complex organic compound with potential applications in various scientific fields. Its structure includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and difluorobutanoic acid, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) groupThe difluorobutanoic acid moiety is then incorporated through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid involves its interaction with specific molecular targets. The Fmoc group can facilitate binding to proteins or enzymes, while the difluorobutanoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid is unique due to the presence of both the cyclopropyl and difluorobutanoic acid groups. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C25H26F2N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

2-[[3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-4,4-difluorobutanoic acid

InChI

InChI=1S/C25H26F2N2O5/c26-22(27)11-21(24(31)32)28-23(30)12-20(14-9-10-14)29-25(33)34-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-22H,9-13H2,(H,28,30)(H,29,33)(H,31,32)

InChI Key

QDORRSUPRUDNAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC(=O)NC(CC(F)F)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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